molecular formula C8H8BFO3 B2965446 5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 947165-12-0

5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No. B2965446
CAS RN: 947165-12-0
M. Wt: 181.96
InChI Key: CLDUWYKGTFMIOK-UHFFFAOYSA-N
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Description

5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol, also known as 5F-HDMB-1-ol, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

Synthesis and Isotopic Labelling

5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol, also known as AN2690, has been synthesized with isotopic labeling for preclinical development. The creation of radioisotope [3-14C]-AN2690 and deuterium isotope [3,3-2H2]-AN2690 facilitated in vitro studies, showcasing its potential as an antifungal agent for onychomycosis treatment (Baker et al., 2007).

Molecular and Crystal Structure Analysis

The molecular and crystal structures of 5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol have been extensively studied. Its comparison with isomers revealed insights into its antifungal activity, pKa, and multinuclear NMR characterization. The study of its structure and spectroscopic signatures in the solid state, using both experimental and computational approaches, has contributed significantly to understanding its interactions and properties (Adamczyk-Woźniak et al., 2015).

Antifungal Agent Discovery

A structure-activity relationship investigation led to the discovery of 5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol as a boron-containing small molecule. This compound has entered clinical trials as a topical treatment for onychomycosis, demonstrating the importance of such compounds in developing more efficacious therapies for fungal infections (Baker et al., 2006).

properties

IUPAC Name

(5-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c10-8-2-6-4-13-9(12)7(6)1-5(8)3-11/h1-2,11-12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDUWYKGTFMIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC(=C(C=C2CO1)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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